Des-AA1,5-[Tyr2,D-Trp8,IAmp9]SRIF CH-288
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Overview
Description
Des-AA1,5-[Tyr2,D-Trp8,IAmp9]SRIF CH-288 is a synthetic analogue of somatostatin-14, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation . This compound has been modified to improve its affinity and selectivity for specific somatostatin receptors, making it a valuable tool in biochemical research .
Preparation Methods
The synthesis of Des-AA1,5-[Tyr2,D-Trp8,IAmp9]SRIF CH-288 involves multiple steps, including the substitution of specific amino acid residues to enhance its binding affinity and selectivity . The process typically starts with the solid-phase peptide synthesis (SPPS) method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin . The reaction conditions often involve the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation . After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Des-AA1,5-[Tyr2,D-Trp8,IAmp9]SRIF CH-288 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the peptide’s side chains or backbone .
Scientific Research Applications
Des-AA1,5-[Tyr2,D-Trp8,IAmp9]SRIF CH-288 has numerous scientific research applications. In chemistry, it is used to study peptide synthesis and modification techniques . In biology, it serves as a tool to investigate the role of somatostatin receptors in various physiological processes . In medicine, it is used in the development of diagnostic and therapeutic agents for diseases related to the endocrine system . Additionally, this compound has industrial applications in the production of peptide-based drugs and research reagents .
Mechanism of Action
The mechanism of action of Des-AA1,5-[Tyr2,D-Trp8,IAmp9]SRIF CH-288 involves its binding to specific somatostatin receptors, particularly the sst1 receptor . Upon binding, it modulates the receptor’s activity, leading to changes in intracellular signaling pathways that regulate hormone secretion, cell proliferation, and neurotransmission . The molecular targets and pathways involved include the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and activation of protein phosphatases .
Comparison with Similar Compounds
Des-AA1,5-[Tyr2,D-Trp8,IAmp9]SRIF CH-288 is unique compared to other somatostatin analogues due to its specific amino acid substitutions, which enhance its affinity and selectivity for the sst1 receptor . Similar compounds include Des-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275 and Des-AA1,2,5-[D2Nal8,IAmp9]SRIF . These analogues also exhibit improved receptor binding properties but differ in their specific amino acid modifications and resulting biological activities .
Properties
Molecular Formula |
C83H105N15O17S2 |
---|---|
Molecular Weight |
1648.9 g/mol |
IUPAC Name |
(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-31-(4-aminobutyl)-34-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C83H105N15O17S2/c1-47(2)86-42-55-29-27-54(28-30-55)40-64-77(108)97-70(48(3)100)81(112)93-65(39-52-22-12-7-13-23-52)78(109)98-71(49(4)101)82(113)94-67(44-99)79(110)96-69(83(114)115)46-117-116-45-68(95-72(103)59(85)36-53-31-33-57(102)34-32-53)80(111)88-61(26-16-17-35-84)73(104)89-62(37-50-18-8-5-9-19-50)74(105)90-63(38-51-20-10-6-11-21-51)75(106)92-66(76(107)91-64)41-56-43-87-60-25-15-14-24-58(56)60/h5-15,18-25,27-34,43,47-49,59,61-71,86-87,99-102H,16-17,26,35-42,44-46,84-85H2,1-4H3,(H,88,111)(H,89,104)(H,90,105)(H,91,107)(H,92,106)(H,93,112)(H,94,113)(H,95,103)(H,96,110)(H,97,108)(H,98,109)(H,114,115)/t48-,49-,59+,61-,62-,63+,64+,65+,66+,67+,68-,69+,70-,71-/m1/s1 |
InChI Key |
UKGIKHPFMXOGRF-UXDQVZPXSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)NC(=O)[C@H](CC7=CC=C(C=C7)O)N)C(=O)O)CO)[C@@H](C)O)CC8=CC=CC=C8)O |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)NC(=O)C(CC7=CC=C(C=C7)O)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)C(C)O |
Origin of Product |
United States |
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